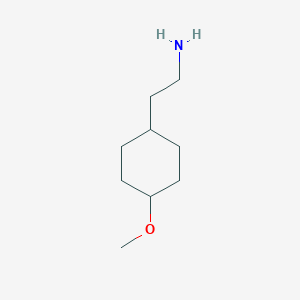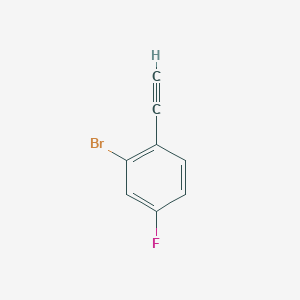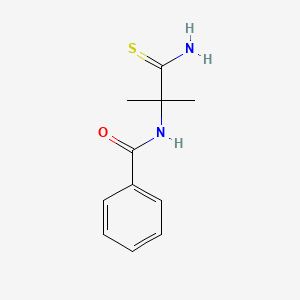
N-(1-carbamothioyl-1-methylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-carbamothioyl-1-methylethyl)benzamide (N-CMB) is a small organic molecule that has been studied for its potential therapeutic and pharmacological applications. It is a derivative of benzamide and is structurally related to other benzamides, such as carbamazepine, which are used to treat epilepsy. N-CMB has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. It has also been studied for its potential to act as a neuroprotective agent.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- Compounds similar to N-(1-carbamothioyl-1-methylethyl)benzamide have shown potential in antibacterial and antifungal activities. For example, a study by (Belz et al., 2013) synthesized new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and tested them for antibacterial and antifungal activity. Another study by (Adam et al., 2016) characterized a similar compound, finding it effective against gram-positive and gram-negative bacteria.
Synthesis and Characterization
- Several studies have focused on the synthesis and characterization of these compounds. For instance, (Binzet et al., 2009) discussed the synthesis of Cu(II) and Ni(II) complexes of certain benzamide derivatives. Additionally, (Sheeba et al., 2014) synthesized new chiral ligands and Ru(II) complexes for potential application in asymmetric transfer hydrogenation of ketones.
Corrosion Inhibition and Material Sciences
- In the field of material sciences, compounds like this compound are explored as corrosion inhibitors. A study by (Zulkifli et al., 2017) synthesized thiourea derivatives and investigated their efficacy as corrosion inhibitors on mild steel.
Anti-Cancer Activity
- The potential anti-cancer activity of related compounds has also been explored. (Kommagalla et al., 2014) and (Rode et al., 2020) have conducted studies on benzamide analogues, showing promise in cancer treatment.
Propiedades
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,10(12)15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPANCBAHVFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



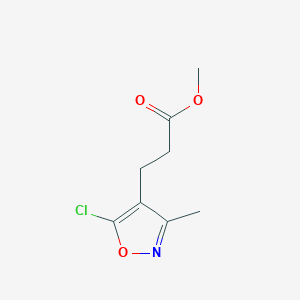
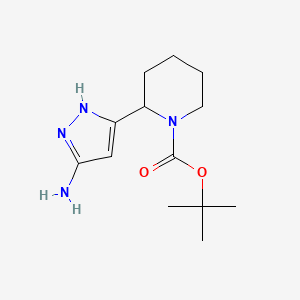
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

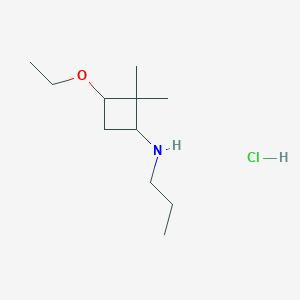
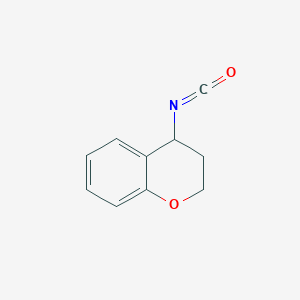
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)

